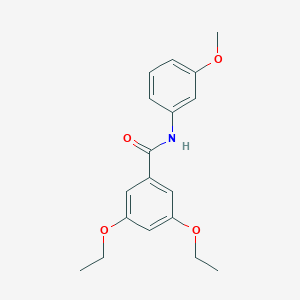![molecular formula C23H23NO3S B6019056 (6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6019056.png)
(6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone is a synthetic compound that has been studied for its potential pharmacological properties. This compound is also known as MT-45 and is classified as a synthetic opioid.
Wirkmechanismus
MT-45 acts as an agonist at mu-opioid receptors, which are located in the brain and spinal cord. This binding results in the activation of a signaling pathway that leads to the inhibition of pain signals and the release of dopamine, which is responsible for the feelings of pleasure and reward associated with opioid use.
Biochemical and Physiological Effects:
MT-45 has been shown to produce analgesia and reduce withdrawal symptoms in animal models. It has also been shown to produce respiratory depression, which is a common side effect of opioid use. Additionally, MT-45 has been shown to produce sedation and decrease locomotor activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MT-45 in lab experiments is that it has a high affinity for mu-opioid receptors, which allows for precise and selective targeting of these receptors. However, one limitation of using MT-45 in lab experiments is that it may produce respiratory depression, which can be dangerous and potentially lethal.
Zukünftige Richtungen
Future research on MT-45 could focus on its potential use in the treatment of opioid addiction. Additionally, further studies could be conducted to better understand the mechanism of action of MT-45 and its effects on the brain and other physiological systems. Finally, research could be conducted to develop safer and more effective analogs of MT-45 that do not produce respiratory depression or other negative side effects.
Synthesemethoden
MT-45 is typically synthesized using a multi-step process that involves the reaction of 2-naphthol with 3-methylthiophene-2-carboxylic acid, followed by the reaction with piperidine and subsequent methylation of the resulting compound. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MT-45 has been studied for its potential analgesic properties. It has been shown to bind to mu-opioid receptors in the brain, which are responsible for mediating pain relief. MT-45 has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Eigenschaften
IUPAC Name |
(6-methoxynaphthalen-2-yl)-[1-(3-methylthiophene-2-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-15-9-11-28-22(15)23(26)24-10-3-4-19(14-24)21(25)18-6-5-17-13-20(27-2)8-7-16(17)12-18/h5-9,11-13,19H,3-4,10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLAWVDDMHSPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCCC(C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6018978.png)
![2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6018987.png)
![3-[(3,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018994.png)
![4-(4-fluorophenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019005.png)

![7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6019023.png)
![2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6019029.png)


![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6019043.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6019059.png)